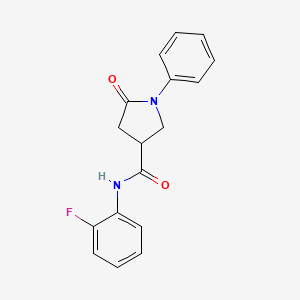

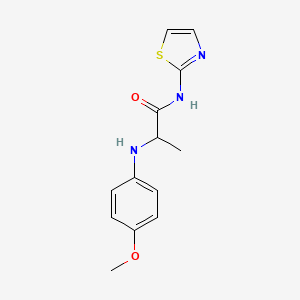

![molecular formula C17H24FN3O2 B5500485 2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethanol](/img/structure/B5500485.png)

2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds featuring fluorophenyl and piperazine or piperidine groups are widely studied in the field of medicinal chemistry due to their pharmacological potential. These structures are commonly found in molecules exhibiting various biological activities, including acting as receptor agonists or antagonists. The presence of fluorine atoms often enhances the binding affinity of these compounds to biological targets due to fluorine's unique electronic properties.

Synthesis Analysis

Synthesis approaches for compounds containing fluorophenyl and piperazine/piperidine moieties typically involve multi-step organic reactions. A common strategy involves nucleophilic substitution reactions, palladium-catalyzed coupling, or electrophilic fluorination to introduce the fluorophenyl group. The piperazine or piperidine rings are often introduced through reactions with corresponding halides or via ring-closing methodologies (Eskola et al., 2002).

Molecular Structure Analysis

The molecular structure of fluorophenyl-piperazine/piperidine compounds is often characterized using X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy. These studies reveal the geometry, conformation, and electronic structure of the molecule, crucial for understanding its chemical reactivity and biological activity (Yang et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by the presence of the fluorophenyl and piperazine/piperidine groups. These moieties can participate in various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The fluorine atom can affect the electron distribution within the molecule, thereby influencing its reactivity (Patel et al., 2012).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and boiling point, of fluorophenyl-piperazine/piperidine compounds are determined by their molecular structure. The presence of fluorine typically increases the compound's lipophilicity, which can be crucial for crossing biological membranes (Sanjeevarayappa et al., 2015).

Chemical Properties Analysis

These compounds often exhibit interesting chemical properties, including high binding affinity to specific receptors in the brain, which is a characteristic exploited in the design of drugs targeting the central nervous system. The fluorophenyl group's electronegativity and the flexibility of the piperazine/piperidine rings contribute to the compounds' ability to interact with various biological targets (Westaway et al., 2009).

科学的研究の応用

Binding Affinity and Selectivity at D2-like Receptors

A study highlighted the importance of arylcycloalkylamines, such as phenyl piperidines and piperazines, which include arylalkyl substituents contributing to the potency and selectivity of binding affinity at D2-like receptors. The research synthesized agents to explore the contributions of pharmacophoric groups, demonstrating that the composite structure of these molecules is responsible for their selectivity and potency at these receptors (Sikazwe et al., 2009).

Piperazine Derivatives in Therapeutic Use

Piperazine, a nitrogen-containing heterocycle, is significant in drug design, found in a wide range of drugs with therapeutic uses across various conditions. Modifications to the piperazine nucleus significantly influence the medicinal potential of the resultant molecules, highlighting the flexibility and importance of piperazine-based molecules in drug discovery (Rathi et al., 2016).

Synthesis and Chemical Transformations

The compound is also relevant in chemical synthesis and transformations. For instance, studies on nucleophilic aromatic substitution reactions or the synthesis of key intermediates for manufacturing certain pharmaceuticals highlight the chemical versatility and utility of structures related to "2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethanol" in preparing complex molecules (Pietra & Vitali, 1972; Qiu et al., 2009).

Biological Activities and Applications

The compound's structural motifs are part of broader research into piperazine derivatives' biological activities, including potential antifungal, antimycobacterial, and anticancer applications. These studies underscore the promise of piperazine and related structures in developing new therapeutics (Xu & Li, 2011; Girase et al., 2020).

特性

IUPAC Name |

1-[3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-hydroxyethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FN3O2/c18-15-5-1-2-6-16(15)20-10-8-19(9-11-20)14-4-3-7-21(12-14)17(23)13-22/h1-2,5-6,14,22H,3-4,7-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCCTVZOVPWVIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CO)N2CCN(CC2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-fluorophenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B5500417.png)

![(1,3-benzodioxol-5-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5500425.png)

![oxo{[4-(1-piperidinylsulfonyl)phenyl]amino}acetic acid](/img/structure/B5500427.png)

![1,3-dioxo-2-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-5-isoindolinecarboxylic acid](/img/structure/B5500454.png)

![methyl 2-(5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5500456.png)

![4-(4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5500465.png)

![5-[1-(2-amino-6-methyl-4-pyrimidinyl)-4-piperidinyl]-4-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5500484.png)